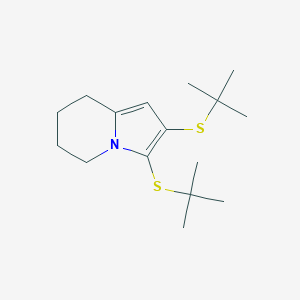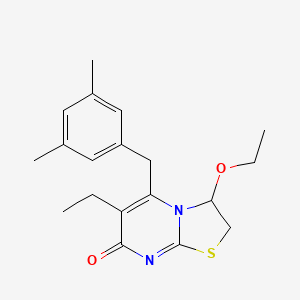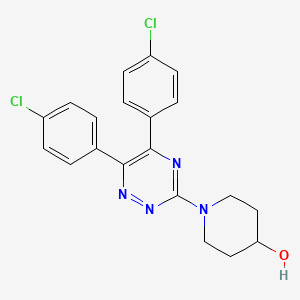
2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine is an organic compound characterized by the presence of tert-butylthio groups attached to a tetrahydroindolizine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine typically involves the reaction of a suitable indolizine precursor with tert-butylthiol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for 2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The tert-butylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for studies in drug discovery and development.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine involves its interaction with specific molecular targets and pathways. The tert-butylthio groups can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Bis(tert-butylthio)-1,4-naphthoquinone: Similar in structure but with a naphthoquinone core.
2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroquinoline: Similar in structure but with a tetrahydroquinoline core.
Uniqueness
2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine is unique due to its tetrahydroindolizine core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
67036-42-4 |
|---|---|
Fórmula molecular |
C16H27NS2 |
Peso molecular |
297.5 g/mol |
Nombre IUPAC |
2,3-bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine |
InChI |
InChI=1S/C16H27NS2/c1-15(2,3)18-13-11-12-9-7-8-10-17(12)14(13)19-16(4,5)6/h11H,7-10H2,1-6H3 |
Clave InChI |
VHEQRLBQWLDLNC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1=C(N2CCCCC2=C1)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12908766.png)

![3,4-Dimethyl-5-[5-methyl-2-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12908788.png)








![3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12908831.png)
![4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12908832.png)

